molecular formula C12H9Cl2N3O B5727576 N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea

N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea

Cat. No. B5727576
M. Wt: 282.12 g/mol
InChI Key: NVEFNEMJUBGMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is classified as a substituted urea herbicide and is known for its strong and long-lasting effects.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea involves the inhibition of photosynthesis in plants. It works by blocking the electron transport chain in photosystem II, which is responsible for the production of oxygen and energy in plants. This leads to the accumulation of reactive oxygen species, which can cause damage to the plant's cells and ultimately lead to its death.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects on plants. It can affect the activity of enzymes involved in photosynthesis, respiration, and protein synthesis. It can also alter the levels of plant hormones such as abscisic acid and cytokinins, which play important roles in plant growth and development.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea is widely used in laboratory experiments to study the effects of herbicides on plants. Its advantages include its strong and long-lasting effects, which make it an effective tool for studying the mechanisms of herbicidal action. However, its limitations include its potential toxicity to non-target organisms and its persistence in the environment, which can make it difficult to control.

Future Directions

There are a number of future directions for research on N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea. One area of interest is the development of new herbicides that are more effective and less harmful to the environment. Another area of interest is the study of the effects of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea on non-target organisms, such as insects, birds, and mammals. Finally, there is a need for further research on the mechanisms of action of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea and other herbicides, which could lead to the development of new and more effective herbicides in the future.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea involves the reaction between 3-chloroaniline and 5-chloro-2-pyridinecarboxylic acid, followed by the addition of phosgene to form the urea derivative. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane or chloroform.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling the growth of a wide range of weeds, including grasses, broadleaf weeds, and sedges. It is also used to control the growth of algae in water bodies such as lakes, ponds, and reservoirs.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(5-chloropyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O/c13-8-2-1-3-10(6-8)16-12(18)17-11-5-4-9(14)7-15-11/h1-7H,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEFNEMJUBGMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-(5-chloro-2-pyridinyl)urea

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